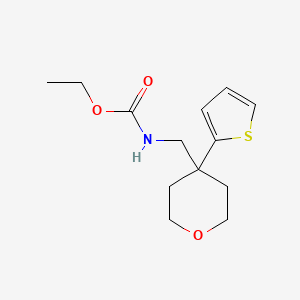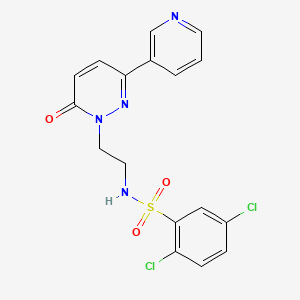
ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound that features a complex structure incorporating a thiophene ring, a tetrahydropyran ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step often involves the synthesis of the tetrahydropyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be done by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring in ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to modify the tetrahydropyran ring or the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the tetrahydropyran or thiophene rings.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities could be explored for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance.
Mecanismo De Acción
The mechanism by which ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the carbamate group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(thiophen-2-yl)acetate: Similar in having a thiophene ring but lacks the tetrahydropyran and carbamate groups.
Tetrahydropyran-4-ylmethyl carbamate: Contains the tetrahydropyran and carbamate groups but lacks the thiophene ring.
Thiophen-2-ylmethyl carbamate: Contains the thiophene and carbamate groups but lacks the tetrahydropyran ring.
Uniqueness
Ethyl ((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the combination of its structural features
Propiedades
IUPAC Name |
ethyl N-[(4-thiophen-2-yloxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-2-17-12(15)14-10-13(5-7-16-8-6-13)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRVEPCPZRYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2697526.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2697527.png)
![(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2697528.png)

![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2697530.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2697532.png)
![1-{[butyl(methyl)amino]methyl}-3H-benzo[f]chromen-3-one](/img/structure/B2697533.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2697538.png)
![N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2697540.png)
![4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2697541.png)

